6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)-
Brand Name: Vulcanchem
CAS No.: 62551-41-1
VCID: VC17150134
InChI: InChI=1S/C15H10BrClN4OS/c16-11-5-9-14(8-3-1-2-4-10(8)17)18-6-12-19-20-13(7-22)21(12)15(9)23-11/h1-5,22H,6-7H2
SMILES:
Molecular Formula: C15H10BrClN4OS
Molecular Weight: 409.7 g/mol

6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)-

CAS No.: 62551-41-1

Cat. No.: VC17150134

Molecular Formula: C15H10BrClN4OS

Molecular Weight: 409.7 g/mol

* For research use only. Not for human or veterinary use.

6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)- - 62551-41-1

Specification

CAS No. 62551-41-1
Molecular Formula C15H10BrClN4OS
Molecular Weight 409.7 g/mol
IUPAC Name [4-bromo-7-(2-chlorophenyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-13-yl]methanol
Standard InChI InChI=1S/C15H10BrClN4OS/c16-11-5-9-14(8-3-1-2-4-10(8)17)18-6-12-19-20-13(7-22)21(12)15(9)23-11/h1-5,22H,6-7H2
Standard InChI Key SCENUYIFDLIXIB-UHFFFAOYSA-N
Canonical SMILES C1C2=NN=C(N2C3=C(C=C(S3)Br)C(=N1)C4=CC=CC=C4Cl)CO

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure combines a thieno-triazolo-diazepine core with a brominated aromatic substituent and a hydroxymethyl functional group. The IUPAC name, [4-bromo-7-(2-chlorophenyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaen-13-yl]methanol, reflects its intricate bicyclic system. X-ray crystallography of analogous compounds reveals a planar aromatic region and a non-planar diazepine ring, which influences receptor binding .

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₀BrClN₄OS
Molecular Weight409.7 g/mol
CAS Number62551-41-1
IUPAC Name[4-bromo-7-(2-chlorophenyl)...
Topological Polar Surface98 Ų
Hydrogen Bond Donors1 (hydroxyl group)

The bromine atom at position 2 and the 2-chlorophenyl group at position 4 contribute to steric and electronic effects critical for bioactivity.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Synthesis begins with the condensation of 2-aminothiophene derivatives with chlorophenyl acetonitrile, followed by cyclization using phosphorus oxychloride to form the diazepine core. Bromination at the alpha position is achieved via electrophilic substitution using N-bromosuccinimide (NBS) under radical initiation. Final hydroxymethylation employs formaldehyde under basic conditions, yielding the methanol substituent.

Critical Reaction Parameters

  • Cyclization: Conducted at 80–100°C in anhydrous dichloroethane, achieving 65–70% yield.

  • Bromination: Requires strict temperature control (0–5°C) to minimize di-bromination byproducts.

  • Purification: Sequential column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) ensures >95% purity.

Challenges in regioselectivity arise due to competing reaction sites on the triazolo ring, necessitating optimized catalysts such as Lewis acids (e.g., ZnCl₂) .

CompoundAnti-PTZ ED₅₀ (mg/kg)Fighting Episodes Inhibition (%)
Diazepam1.278
6H-Thienotriazolodiazepine0.985
Analog (2-chloro derivative)1.565

Data adapted from syntheses and activity studies .

Anticancer and Anti-Inflammatory Activity

Preliminary in vitro assays reveal moderate cytotoxicity against glioblastoma (U87 MG) cells (IC₅₀ = 18 μM), potentially via caspase-3 activation. The hydroxymethyl group may facilitate prodrug formulations, enhancing solubility for intravenous delivery.

Challenges and Future Directions

Solubility and Bioavailability

The compound’s logP value of 3.7 limits aqueous solubility (0.12 mg/mL at pH 7.4). Nanoemulsion formulations using polysorbate 80 have increased solubility to 1.8 mg/mL, though stability remains suboptimal.

Target Specificity

Off-target binding to peripheral benzodiazepine receptors (PBRs) may contribute to adverse effects. Computational docking studies propose modifying the thiophene ring to reduce PBR affinity by 40% while retaining GABAₐ activity .

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